

# Protocol for blocking endogenous biotin activity in tissue sections.

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## Compound of Interest

Compound Name: *Fluorescein biotin*

Cat. No.: *B159124*

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## Technical Support Center: Endogenous Biotin Blocking Protocol

This technical support center provides troubleshooting guidance and frequently asked questions for the protocol of blocking endogenous biotin activity in tissue sections.

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
High background staining across the entire tissue section	Endogenous biotin present in the tissue is binding to the streptavidin-horseradish peroxidase (HRP) complex.	Implement the avidin-biotin blocking protocol before incubating with the primary antibody. Tissues such as the liver, kidney, heart, brain, and lung have high levels of endogenous biotin. <a href="#">[1]</a> <a href="#">[2]</a>
Insufficient blocking of endogenous biotin.	Increase the incubation time for both the avidin and biotin blocking steps. Ensure that the blocking solutions completely cover the tissue section.	
Non-specific binding of the primary or secondary antibody.	Increase the concentration or incubation time of the protein block (e.g., normal serum, BSA). <a href="#">[3]</a> Ensure the serum used for blocking is from the same species as the secondary antibody.	
The avidin/biotin blocking solutions have expired or were stored improperly.	Use fresh avidin and biotin solutions. If the problem persists, consider using a different detection system that is not biotin-based.	
High background in specific cellular compartments (e.g., mitochondria)	Mitochondria are rich in endogenous biotin.	Ensure the avidin-biotin blocking step is performed after fixation and permeabilization but before the primary antibody incubation.
Weak or no signal	Blocking with avidin and biotin was performed correctly, but the signal is still low.	This is unlikely to be caused by the biotin blocking step itself. Troubleshoot other aspects of the IHC protocol, such as

primary antibody  
concentration, antigen  
retrieval, or detection reagent  
sensitivity.

The primary antibody is  
biotinylated, and the biotin  
blocking step was performed  
incorrectly.

If using a biotinylated primary  
antibody, the biotin blocking  
step must be performed before  
the primary antibody  
incubation. A rapid avidin-biotin  
blocking procedure that  
combines blocking with the  
primary antibody step should  
not be used in this case.

## Frequently Asked Questions (FAQs)

### 1. Why is it necessary to block endogenous biotin?

Endogenous biotin, a vitamin and coenzyme found in all living cells, can cause high background staining when using biotin-based detection systems like the avidin-biotin complex (ABC) or labeled streptavidin-biotin (LSAB) methods. The streptavidin or avidin in the detection system can bind to this endogenous biotin, leading to non-specific signal and potentially false-positive results.

### 2. Which tissues have high levels of endogenous biotin?

Tissues rich in endogenous biotin include the liver, kidney, spleen, heart, brain, lung, mammary gland, and adipose tissue. It is especially important to perform a biotin blocking step when working with these tissues, particularly with frozen (cryostat) sections.

### 3. How can I determine if my tissue has high endogenous biotin?

To check for endogenous biotin, you can incubate a tissue section with streptavidin-HRP and then the chromogen (e.g., DAB), after blocking for endogenous peroxidase. If a color develops, it indicates the presence of endogenous biotin that needs to be blocked.

#### 4. What is the principle behind the avidin-biotin blocking method?

The blocking procedure involves two main steps:

- **Avidin Incubation:** The tissue is first incubated with an excess of unlabeled avidin or streptavidin. This binds to all the endogenous biotin in the tissue.
- **Biotin Incubation:** Following the avidin step, the tissue is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin molecule that was just applied. This is crucial because avidin is a tetrameric protein with four biotin-binding sites. If this second step is skipped, the avidin used for blocking would bind to the biotinylated secondary antibody, preventing it from binding to the primary antibody.

#### 5. When in my immunohistochemistry (IHC) protocol should I perform the biotin blocking step?

The endogenous biotin blocking step should be performed after protein blocking (e.g., with normal serum) and before the primary antibody incubation.

## Experimental Protocol: Endogenous Biotin Blocking

This protocol outlines the standard procedure for blocking endogenous biotin activity in tissue sections.

Materials:

- Avidin solution (e.g., 0.05% in PBS)
- Biotin solution (e.g., 0.005% in PBS)
- Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

Protocol Steps:

- **Deparaffinization and Rehydration:** If using paraffin-embedded tissues, deparaffinize and rehydrate the sections as per standard protocols.

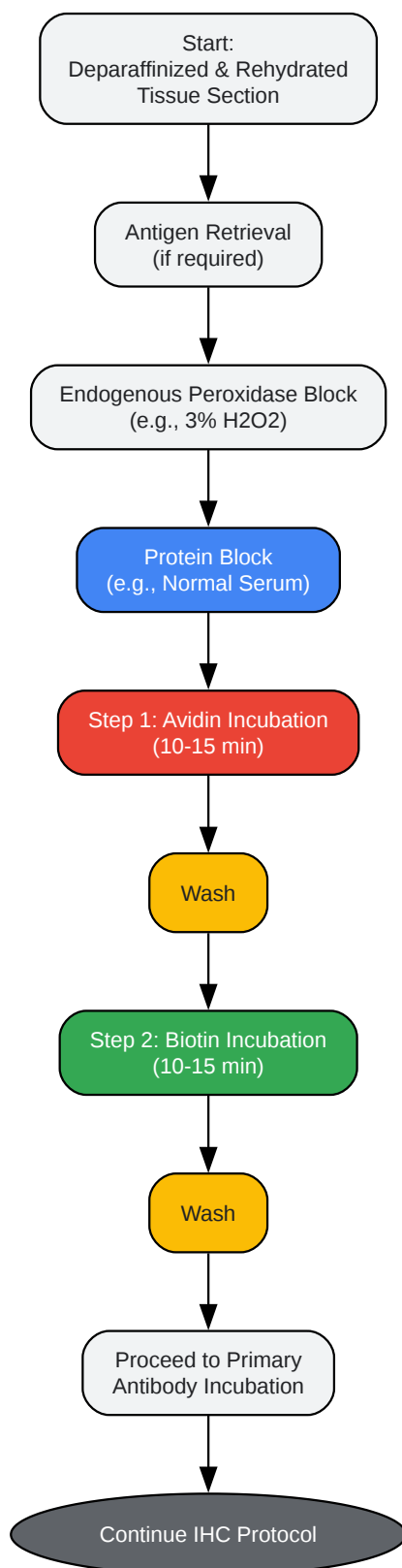
- **Antigen Retrieval (if required):** Perform antigen retrieval as optimized for your primary antibody.
- **Endogenous Peroxidase Blocking (if using HRP):** Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash thoroughly with wash buffer.
- **Protein Blocking:** Incubate the sections with a protein-based blocker (e.g., normal serum or BSA) for at least 30 minutes to block non-specific antibody binding sites.
- **Avidin Block:** Gently blot the excess blocking serum from the slides. Apply the avidin solution to completely cover the tissue section. Incubate for 10-15 minutes at room temperature.
- **Wash:** Briefly rinse the slides with wash buffer.
- **Biotin Block:** Apply the biotin solution to completely cover the tissue section. Incubate for 10-15 minutes at room temperature.
- **Wash:** Rinse the slides thoroughly with wash buffer.
- **Primary Antibody Incubation:** The tissue is now ready for incubation with the primary antibody. Proceed with your standard IHC staining protocol.

#### Reagent Concentration and Incubation Times:

Reagent	Concentration	Incubation Time
Avidin	0.05% in PBS	10-15 minutes
Biotin	0.005% in PBS	10-15 minutes
Streptavidin	0.1 mg/ml in Wash Buffer	15 minutes
Biotin	0.5 mg/ml in Wash Buffer	30-60 minutes

Note: Concentrations and incubation times may need to be optimized for specific tissues and experimental conditions. Commercial kits are also available and their specific instructions should be followed.

## Workflow and Signaling Diagrams



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Caption: Workflow for blocking endogenous biotin in tissue sections.

Caption: The two-step mechanism of blocking endogenous biotin.

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